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molecular formula C14H20O3 B1509702 Ethyl 4-(2,3-dimethylphenoxy)butyrate

Ethyl 4-(2,3-dimethylphenoxy)butyrate

Cat. No. B1509702
M. Wt: 236.31 g/mol
InChI Key: CGSHHIFVWDGTQL-UHFFFAOYSA-N
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Patent
US08088936B2

Procedure details

To a solution of 2,3-dimethylphenol (25 g, 204 mmol) in DMSO (205 mL) was added 4-bromo-butyric acid ethyl ester (40.96 g, 210 mmol) and lithium hydride (2.0 g, 250 mmol) at room temperature. The resulting light brown solution was stirred for 2 days. Then, the reaction mixture was cooled to 0° C. and water (200 mL) was added slowly. The organic compound was extracted into hexanes (2×200 mL). The combined organic extracts were washed with brine solution (150 mL) and the organic solution was dried over anhydrous magnesium sulfate. Filtration of the drying agent and the removal of the solvent gave light brown oil. The crude mixture was purified by using a Biotage™ (40 L) column chromatography eluting with 5% ethyl acetate in hexanes to isolate 4-(2,3-dimethyl-phenoxy)-butyric acid ethyl ester (45.32 g, 94%) as a colorless oil: ES(+)-HRMS m/e calculated for C14H20O3 (M+)+ 236.1412. found 236.1419.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
40.96 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
205 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[OH:9].[CH2:10]([O:12][C:13](=[O:18])[CH2:14][CH2:15][CH2:16]Br)[CH3:11].[H-].[Li+].O>CS(C)=O>[CH2:10]([O:12][C:13](=[O:18])[CH2:14][CH2:15][CH2:16][O:9][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]([CH3:8])[C:2]=1[CH3:1])[CH3:11] |f:2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
CC1=C(C=CC=C1C)O
Name
Quantity
40.96 g
Type
reactant
Smiles
C(C)OC(CCCBr)=O
Name
Quantity
2 g
Type
reactant
Smiles
[H-].[Li+]
Name
Quantity
205 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting light brown solution was stirred for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The organic compound was extracted into hexanes (2×200 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine solution (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic solution was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration of the drying agent
CUSTOM
Type
CUSTOM
Details
the removal of the solvent
CUSTOM
Type
CUSTOM
Details
gave light brown oil
CUSTOM
Type
CUSTOM
Details
The crude mixture was purified
WASH
Type
WASH
Details
eluting with 5% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C(C)OC(CCCOC1=C(C(=CC=C1)C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 45.32 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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